molecular formula C15H13FO3 B8583288 (4,5-Dimethoxy-2-fluorophenyl)-phenylmethanone

(4,5-Dimethoxy-2-fluorophenyl)-phenylmethanone

Cat. No. B8583288
M. Wt: 260.26 g/mol
InChI Key: NQDUWFUENORRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,5-Dimethoxy-2-fluorophenyl)-phenylmethanone is a useful research compound. Its molecular formula is C15H13FO3 and its molecular weight is 260.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4,5-Dimethoxy-2-fluorophenyl)-phenylmethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,5-Dimethoxy-2-fluorophenyl)-phenylmethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4,5-Dimethoxy-2-fluorophenyl)-phenylmethanone

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

(2-fluoro-4,5-dimethoxyphenyl)-phenylmethanone

InChI

InChI=1S/C15H13FO3/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

NQDUWFUENORRQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.7 g (95 mmol) of aluminium trichloride in 80 ml of 1,2-dichloroethane are stirred under nitrogen and cooled to 3°. 13.35 g (95 mmol) of benzoyl chloride are added. At 30°, this red solution is added dropwise over a period of 25 minutes to a solution of 12.55 g (80.3 mmol) of 1,2-dimethoxy-4-fluorobenzene (4-fluoroveratrole) in 80 ml of 1,2-dichloroethane. The reaction mixture is stirred for a further 3 hours at 3°, then for 31/2 hours at room temperature and then poured onto a mixture of 250 ml of ice and 20 ml of concentrated hydrochloric acid. The organic phase is separated off and the aqueous phase is extracted several times with ether. Organic phase and ether solutions are combined, washed with 1N sodium hydroxide solution, water and with saturated sodium chloride solution, dried over magnesium sulphate and concentrated by evaporation. The resulting yellow oil is stirred with 50 ml of ether in an ice bath until crystallisation takes place, yielding the desired (4,5-dimethoxy-2-fluorophenyl)-phenylmethanone in the form of white crystals having a melting point of 102°-103°.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
13.35 g
Type
reactant
Reaction Step Two
Quantity
12.55 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four

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